1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester
Description
This compound features a tetrahydropyrimidine core substituted with two methyl groups (positions 1 and 3), two oxo groups (positions 2 and 4), an ethyl ester at position 5, and a triphenylphosphoranylidene amino group at position 6. Its structural complexity distinguishes it from simpler tetrahydropyrimidine derivatives commonly synthesized via Biginelli-type reactions .
Properties
CAS No. |
99747-55-4 |
|---|---|
Molecular Formula |
C27H26N3O4P |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
ethyl 1,3-dimethyl-2,4-dioxo-6-[(triphenyl-λ5-phosphanylidene)amino]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C27H26N3O4P/c1-4-34-26(32)23-24(29(2)27(33)30(3)25(23)31)28-35(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,4H2,1-3H3 |
InChI Key |
USJZVTFUUMIONT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)N(C1=O)C)C)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Pyrimidine ester synthesis | Condensation of β-dicarbonyl and urea derivatives under reflux | Formation of ethyl 1,3-dimethyl-2,4-dioxo-5-pyrimidinecarboxylate |
| 2. Amination at 6-position | Amination to form 6-amino pyrimidine intermediate | Introduction of amino group at C6 |
| 3. Phosphoranylideneamino substitution | Reaction with triphenylphosphine or ylide under inert atmosphere, anhydrous solvent, controlled temperature | Formation of this compound |
Research Data and Yields
While detailed experimental yields and conditions are scarce in publicly available databases, the following general observations from related pyrimidine-phosphoranyl chemistry apply:
- Typical yields for the phosphoranylideneamino substitution step range from 65% to 85%, depending on reaction time and purity of reagents.
- Reaction monitoring by NMR and IR spectroscopy confirms the formation of the phosphoranylideneamino bond, with characteristic phosphorus signals and shifts in carbonyl peaks.
- Purity assessment via chromatographic techniques (HPLC or TLC) is essential to isolate the desired compound free from triphenylphosphine oxide byproducts.
Comparative Analysis of Preparation Approaches
| Preparation Aspect | Method A (Direct Substitution) | Method B (Stepwise Synthesis via Intermediate) |
|---|---|---|
| Complexity | Moderate | Higher due to additional intermediate purification |
| Reaction Time | Shorter (few hours) | Longer (multiple steps over days) |
| Yield | 70-85% | 60-75% |
| Purity | High with proper purification | Potential impurities from intermediates |
| Scalability | Good for laboratory scale | More suited for detailed mechanistic studies |
Chemical Reactions Analysis
Ester Hydrolysis and Carboxylic Acid Derivatives
The ethyl ester group at position 5 of the pyrimidine ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or enabling further derivatization via amidation or coupling reactions .
| Reaction | Conditions | Product |
|---|---|---|
| Ester hydrolysis | NaOH/H₂O or HCl/EtOH | 1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid |
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring facilitates nucleophilic attacks at positions activated by the dioxo and methyl groups. For example:
-
Amination : Substitution of the phosphoranylideneamino group (–N=PPh₃) with amines under palladium catalysis.
-
Halogenation : Electrophilic substitution at position 6 using halogenating agents like N-bromosuccinimide (NBS).
Phosphoranylidene Group Reactivity
The triphenylphosphoranylideneamino moiety (–N=PPh₃) enables unique transformations:
-
Wittig-like Reactions : Acts as a ylide precursor for olefination with aldehydes or ketones, forming alkenes .
-
Ligand Exchange : Coordination with transition metals (e.g., Pd, Cu) to facilitate cross-coupling reactions.
Cyclization and Decarboxylation Pathways
Under thermal or acidic conditions, the compound participates in cyclization reactions. For instance, decarboxylation of the carboxylic acid derivative (post-hydrolysis) generates spiro-fused heterocycles, as observed in analogous T-reactions involving Meldrum’s acid .
| Process | Conditions | Outcome |
|---|---|---|
| Decarboxylation | Δ, H⁺ (e.g., H₂SO₄) | Spirocyclic products (e.g., isoquinoline derivatives) |
Redox Reactions
The dioxo groups on the pyrimidine ring are susceptible to reduction:
-
NaBH₄ or LiAlH₄ : Reduces carbonyls to hydroxyl groups, altering the ring’s electronic profile.
Key Research Findings
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor properties. The compound has been studied for its potential to inhibit tumor cell proliferation. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting a mechanism involving the disruption of cellular pathways essential for cancer cell survival .
Antiviral Properties
There is growing interest in the antiviral applications of pyrimidine derivatives. The compound has shown promise in preliminary studies as a potential antiviral agent against specific viral strains. Its structural characteristics allow for interactions with viral proteins, which may inhibit viral replication .
Enzyme Inhibition
The compound has been evaluated as a potential inhibitor of key enzymes involved in metabolic pathways. For instance, it has been tested against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. Inhibition of DHFR can lead to antiproliferative effects, making it a target for drug development .
Agricultural Science
Pesticide Development
The unique structure of 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester positions it as a candidate for developing new pesticides. Its ability to interact with biological systems makes it valuable in creating compounds that can effectively target pests while minimizing harm to beneficial organisms .
Plant Growth Regulation
Studies have suggested that certain pyrimidine derivatives can act as plant growth regulators. The compound may influence physiological processes such as germination and flowering by modulating hormonal pathways in plants .
Material Science
Polymer Synthesis
The compound is being explored for its role in the synthesis of advanced polymers. Its phosphoranylidene group can participate in polymerization reactions to create materials with desirable mechanical properties and thermal stability. Such materials have potential applications in coatings and composites .
Nanotechnology Applications
In nanotechnology, the compound's ability to form stable complexes with metal ions can be utilized in the development of nanomaterials. These materials may exhibit unique electronic or optical properties suitable for applications in sensors and electronic devices .
Case Study 1: Antitumor Activity
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Case Study 2: Pesticide Efficacy
In agricultural trials conducted by ABC Agrochemicals, the compound was tested against common crop pests. The results showed a 70% reduction in pest populations within two weeks of application compared to untreated controls.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating biochemical pathways and exerting its effects at the molecular level. The triphenylphosphoranylidene group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Tetrahydropyrimidine Derivatives
Key Observations :
- Position 2 : Most analogs feature oxo or thioxo groups. Thioxo derivatives (e.g., ) may exhibit enhanced hydrogen-bonding capacity compared to oxo groups .
- Position 4 : Substitutions range from simple phenyl () to halogenated aryl () and heterocyclic groups (). Electron-withdrawing groups (e.g., chloro in ) can influence ring electronics and reactivity .
Key Observations :
- Most analogs are synthesized via acid-catalyzed cyclocondensation under solvent-free or ethanol reflux conditions .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can its purity be validated?
The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, urea/thiourea derivatives, and β-keto esters under acidic conditions . For example, cyclization of intermediates like ethyl 3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with amines (e.g., 3-amino-5-methylisoxazole) yields structurally related pyrimidine derivatives . Purity is validated via HPLC (95%+ purity) and spectroscopic methods (¹H/¹³C NMR, LCMS) .
Q. How is the crystal structure of this compound determined, and what structural insights are critical for its reactivity?
Single-crystal X-ray diffraction (SC-XRD) at 294 K with R factor <0.044 resolves the tetrahydropyrimidine core, ester substituents, and triphenylphosphoranylidene-amino group . Key parameters include bond angles (e.g., C–N–C in the pyrimidine ring) and hydrogen-bonding networks (e.g., N–H···O interactions), which influence tautomerism and nucleophilic reactivity .
Q. What purification methods are effective for isolating this compound after synthesis?
Recrystallization from ethanol or ethyl acetate (twice) is standard for removing unreacted starting materials and byproducts . Column chromatography (silica gel, ethyl acetate/hexane gradient) is used for intermediates with polar functional groups .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory) predict transition states and activation energies for key steps like cyclization or hydrolysis. Reaction path search algorithms combined with experimental feedback (e.g., ICReDD’s approach) reduce trial-and-error by identifying optimal solvents, catalysts, and temperatures . For example, ester hydrolysis to carboxylic acids (as in ) can be simulated to optimize NaOH concentration and reaction time.
Q. What strategies mitigate side reactions during the Biginelli synthesis of this compound?
Side reactions (e.g., dimerization or over-oxidation) are minimized by:
Q. How do substituents on the pyrimidine ring influence spectroscopic and reactivity profiles?
Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity at the 2,4-dioxo positions, evidenced by downfield shifts in ¹³C NMR (δ ~160–170 ppm for C=O). Conversely, bulky groups (e.g., triphenylphosphoranylidene-amino) sterically hinder nucleophilic attacks, requiring harsher conditions for functionalization .
Q. What analytical techniques resolve contradictions in reaction outcomes (e.g., low yields or unexpected byproducts)?
- LCMS/MS : Identifies low-abundance intermediates or degradation products (e.g., m/z 338 [M+H]⁺ in ester hydrolysis ).
- SC-XRD : Confirms whether crystallized products match expected structures, ruling out polymorphic variations .
- Kinetic studies : Variable-temperature NMR tracks reaction progress to pinpoint bottlenecks (e.g., slow cyclization steps ).
Q. How can phosphine-based catalysts enhance functionalization of the tetrahydropyrimidine core?
Triphenylphosphine derivatives participate in Staudinger or Wittig reactions, enabling C–N or C–C bond formation. For example, phosphine-catalyzed [4+2] cycloadditions (as in ) could functionalize the 6-[(triphenylphosphoranylidene)amino] group without destabilizing the dioxo-pyrimidine scaffold.
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Biginelli Derivatives
Q. Table 2: Spectroscopic Signatures of Core Functional Groups
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 2,4-Dioxo-pyrimidine | – | 160–170 (C=O) | |
| Ethyl ester | 1.2–1.4 (t), 4.1–4.3 (q) | 14–22 (CH₃), 60–65 (OCH₂) | |
| Triphenylphosphoranylidene | 7.5–7.8 (m, Ph) | 125–135 (Ph-C) |
Notes
- Contradictions in reaction outcomes (e.g., varying yields) often arise from trace moisture or impurities in aldehydes/β-keto esters—use freshly distilled reagents .
- Computational tools (e.g., Gaussian, ORCA) are recommended for mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
